A Technical Guide to Boc-L-beta-homoarginine(tos) for Researchers and Drug Development Professionals
A Technical Guide to Boc-L-beta-homoarginine(tos) for Researchers and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-beta-homoarginine(tosyl), commonly abbreviated as Boc-L-beta-homoarginine(tos), is a protected amino acid derivative that serves as a crucial building block in synthetic peptide chemistry and drug discovery.[1] Its unique structure, featuring a Boc protecting group on the beta-amino group and a tosyl protecting group on the guanidino side chain, allows for precise and controlled incorporation into peptide sequences. This guide provides a comprehensive overview of its chemical and physical properties, applications, and a generalized experimental workflow for its use in solid-phase peptide synthesis.
Physicochemical and Identification Properties
The properties of Boc-L-beta-homoarginine(tos) are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties
| Property | Value | Citations |
| Molecular Formula | C₁₉H₃₀N₄O₆S | [1][2][3][4][5] |
| Molecular Weight | 442.52 g/mol | [1][2][3][5] |
| Appearance | White to off-white powder; light yellow crystalline | [1][3] |
| Purity | ≥98.0% (TLC) or ≥99% | [1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
| Storage Temperature | 0-8 °C | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Citations |
| CAS Number | 136271-81-3 | [1][2][4][6] |
| MDL Number | MFCD03427576 | [1][3][4] |
| PubChem ID | 4076586 | [1] |
| SMILES | Cc1ccc(cc1)S(=O)(=O)NC(=N)NCCC--INVALID-LINK--=O)NC(=O)OC(C)(C)C | [3] |
| InChI Key | RYHLUZMBVLFVPG-AWEZNQCLSA-N | [3] |
Core Applications in Research and Development
Boc-L-beta-homoarginine(tos) is a versatile reagent with broad applications in several areas of biochemical and pharmaceutical research.[1]
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Peptide Synthesis : It is a fundamental building block for the synthesis of peptides with modified backbones. The beta-homoarginine structure introduces an additional carbon into the peptide backbone, which can alter the peptide's conformation and proteolytic stability. The Boc and tosyl protecting groups facilitate its use in stepwise solid-phase peptide synthesis (SPPS).[1][3]
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Drug Development : This compound is utilized in the creation of novel therapeutic peptides and peptidomimetics.[1] Its incorporation can lead to compounds with potential anti-inflammatory and analgesic properties.[1] The modified arginine side chain can influence binding to biological targets and modulate pharmacological activity.
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Bioconjugation : The unique structure of Boc-L-beta-homoarginine(tos) makes it a valuable tool in bioconjugation chemistry. It can be used to link peptides to other biomolecules, such as proteins or carrier molecules, for applications in targeted drug delivery.[1]
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Molecular Biology Research : Researchers use peptides containing this analog to investigate protein-protein interactions and enzyme mechanisms. The altered structure can help elucidate the specific roles of arginine residues in biological recognition and catalysis.[1]
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Diagnostic Tools : There is interest in using this compound for the development of diagnostic assays, particularly for the detection of specific biomarkers. Its ability to form stable complexes can enhance the sensitivity and accuracy of such tests.[1]
Figure 1: Logical workflow of the applications of Boc-L-beta-homoarginine(tos).
Experimental Protocols: Use in Boc Solid-Phase Peptide Synthesis (SPPS)
While specific protocols vary based on the target peptide sequence and scale, the following provides a generalized methodology for the incorporation of Boc-L-beta-homoarginine(tos) into a peptide chain using Boc-SPPS.
Objective: To incorporate a Boc-L-beta-homoarginine(tos) residue into a growing peptide chain on a solid support.
Materials:
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Resin-bound peptide with a free N-terminal amino group
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Boc-L-beta-homoarginine(tos)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
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Solvent (e.g., N,N-Dimethylformamide - DMF)
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Deprotection reagent (e.g., Trifluoroacetic acid - TFA)
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Washing solvents (e.g., DMF, Dichloromethane - DCM)
Methodology:
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Resin Preparation: The synthesis starts with a resin support, typically with the first amino acid already attached. The N-terminal Boc group of this initial amino acid is removed (deprotected) using TFA to expose a free amino group. The resin is then washed thoroughly with DMF to remove residual TFA and prepare for the coupling step.
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Activation of Boc-L-beta-homoarginine(tos): In a separate vessel, Boc-L-beta-homoarginine(tos) is dissolved in DMF. The coupling reagent (e.g., HBTU) and a base (DIEA) are added to the solution. This reaction mixture is pre-activated for several minutes to form the activated ester of the amino acid, making it highly reactive towards the free amino group on the resin.
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Coupling Reaction: The activated Boc-L-beta-homoarginine(tos) solution is added to the prepared resin. The mixture is agitated for a sufficient period (typically 1-2 hours) to allow the coupling reaction to go to completion. A small sample of the resin can be tested (e.g., with a ninhydrin test) to confirm the absence of free amino groups.
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Washing: After the coupling is complete, the resin is drained and washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
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Cycle Repetition: The process of deprotection (Step 1) and coupling (Steps 2-4) is repeated for each subsequent amino acid to be added to the peptide chain.
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Final Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin support. This is typically achieved using a strong acid cocktail, such as hydrofluoric acid (HF). This final step also removes the tosyl protecting group from the homoarginine side chain and all other side-chain protecting groups.
Figure 2: Generalized workflow for Boc-SPPS using Boc-L-beta-homoarginine(tos).
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Boc-β-Homoarg(Tos)-OH | Krackeler Scientific, Inc. [krackeler.com]
- 4. 136271-81-3 | Boc-l-beta-homoarginine(tos) | Tetrahedron [thsci.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. BOC-L-BETA-HOMOARGININE(TOS) | 136271-81-3 [chemicalbook.com]
